

Application Notes: Facile Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonamide Derivatives

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Compound of Interest

Compound Name: 1,5-Dimethyl-1H-pyrazole-4-sulfonamide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and herbicidal properties.[1][2][3] The pyrazole sulfonamide scaffold serves as a versatile pharmacophore, and its derivatives are key targets in drug discovery and development.[3][4]

Introduction

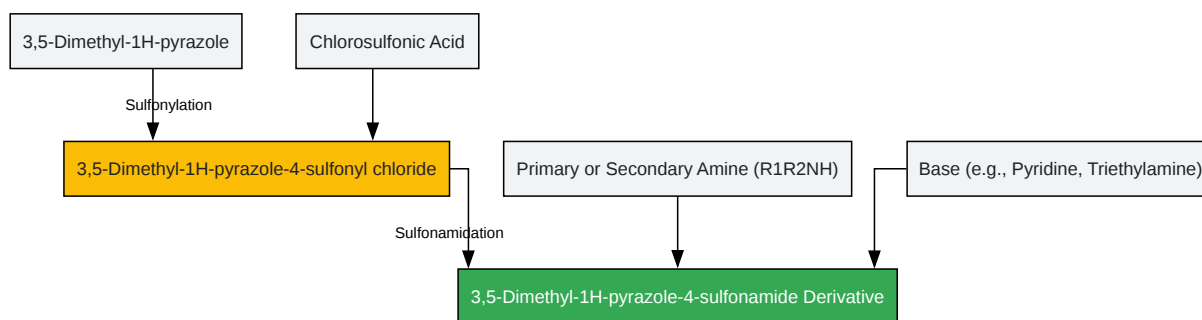
Pyrazole and sulfonamide moieties are important building blocks in the design of therapeutic agents.[5][6] The combination of these two pharmacophores in 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives has led to the development of potent and selective inhibitors of various enzymes and receptors.[2][7][8] Marketed drugs containing either a pyrazole or a sulfonamide group highlight the therapeutic importance of these scaffolds.[5] This document outlines a facile and efficient synthetic protocol for the preparation of these derivatives and summarizes their biological activities.

Synthetic Approach

The synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3,5-

dimethyl-1H-pyrazole-4-sulfonyl chloride. This is followed by the reaction of the sulfonyl chloride with a variety of primary or secondary amines to yield the desired sulfonamide derivatives.

A general synthetic workflow is depicted below:



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Caption: General synthetic workflow for 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives.

Applications and Biological Activities

Derivatives of 3,5-dimethyl-1H-pyrazole-4-sulfonamide have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development.

- **Anticancer Activity:** Several derivatives have shown potent antiproliferative activity against various cancer cell lines.[2][6] They can act as inhibitors of key enzymes in cancer progression, such as carbonic anhydrases (CAs).[2]
- **Anti-inflammatory Activity:** These compounds have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway.[7]
- **Antimicrobial Activity:** The pyrazole sulfonamide scaffold has been incorporated into molecules with significant antibacterial and antitubercular activities.[9]

- **Herbicidal Activity:** Certain derivatives have been identified as potent acetohydroxyacid synthase (AHAS) inhibitors, indicating their potential as novel herbicides.[1]

Quantitative Data Summary

The following table summarizes the biological activities of representative 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives from the literature.

Compound ID	Target	Assay	IC50 / Ki	Reference
Compound 3b	Arabidopsis thaliana AHAS	Root length inhibition	81% inhibition @ 100 mg/L	[1]
Compound 4g	Human Carbonic Anhydrase II (hCA II)	Enzyme inhibition	Ki: 6.9 ± 1.5 nM	[2]
Compound 4i	Oral Squamous Cell Carcinoma	Cytotoxicity	PSE2 = 461.5	[2]
Compound 9g	Mycobacterium tuberculosis H37Rv	Antitubercular activity	MIC: 10.2 µg/mL (99% inhibition)	[9]
Derivative 5b	COX-2	Enzyme inhibition	IC50: 0.01 µM	[7]
Derivative 5b	5-LOX	Enzyme inhibition	IC50: 1.78 µM	[7]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

This protocol describes the synthesis of the key intermediate, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, via chlorosulfonylation of 3,5-dimethyl-1H-pyrazole.

Materials:

- 3,5-Dimethyl-1H-pyrazole
- Chlorosulfonic acid
- Thionyl chloride
- Chloroform
- Ice
- Round bottom flask
- Magnetic stirrer
- Dropping funnel
- Heating mantle
- Ice bath

Procedure:

- In a round bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform.
- Cool the solution in an ice bath to 0 °C.
- Slowly add chlorosulfonic acid (5.5 eq) to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, raise the temperature to 60 °C and continue stirring for 10 hours.
- To the reaction mixture, add thionyl chloride (1.3 eq) dropwise at 60 °C over 20 minutes.
- Continue stirring at 60 °C for an additional 2 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
- The solid product, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, will precipitate.
- Filter the precipitate, wash with cold water, and dry under vacuum.



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Caption: Experimental workflow for the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Protocol 2: General Procedure for the Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonamide Derivatives

This protocol outlines the general method for the synthesis of the target sulfonamide derivatives by reacting the sulfonyl chloride intermediate with various amines.

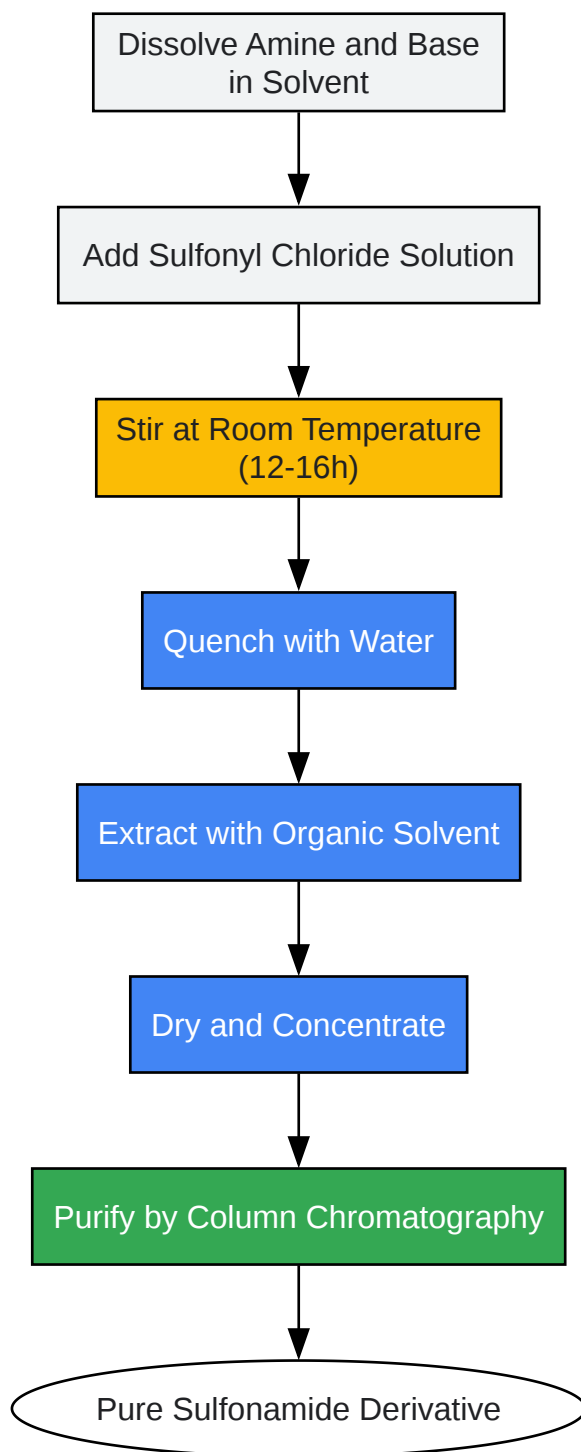
Materials:

- 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride
- Appropriate primary or secondary amine
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Base (e.g., pyridine, triethylamine, or diisopropylethylamine)
- Magnetic stirrer
- Round bottom flask

- Ice bath (optional)

Procedure:

- Dissolve the desired primary or secondary amine (1.1 eq) and a base (1.5 eq) in dichloromethane or an appropriate solvent in a round bottom flask.
- To this solution, add a solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in the same solvent dropwise at room temperature or 0 °C.
- Stir the reaction mixture at room temperature for 12-16 hours.
- Monitor the reaction progress by TLC.
- After completion, add cold water to the reaction mixture and stir for 10 minutes.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivative.^[5]



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Caption: Logical workflow for the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives.

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